molecular formula C28H29N3O4 B2640348 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide CAS No. 894555-44-3

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide

Cat. No.: B2640348
CAS No.: 894555-44-3
M. Wt: 471.557
InChI Key: QHDPCPQVQRAGKS-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroquinolin-2-one core substituted with 6,7-dimethoxy groups, a 3-[(4-ethylphenylamino)methyl] moiety, and an N-phenylacetamide side chain. The dihydroquinolinone scaffold provides a planar bicyclic structure, while the methoxy groups enhance electron density and solubility. The N-phenylacetamide group is a common pharmacophore in medicinal chemistry, often associated with bioactivity and ligand-receptor interactions. Although specific synthetic details or crystallographic data are unavailable in the provided evidence, analogous compounds (e.g., ) suggest possible synthetic routes involving amide coupling or heterocyclic condensation .

Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-4-19-10-12-22(13-11-19)29-17-21-14-20-15-25(34-2)26(35-3)16-24(20)31(28(21)33)18-27(32)30-23-8-6-5-7-9-23/h5-16,29H,4,17-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPCPQVQRAGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC(=C(C=C3N(C2=O)CC(=O)NC4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogs:

Feature Target Compound Compound (Tetrahydroquinoxaline Derivative) Compound (Pyrazol Acetamide)
Core Structure 1,2-Dihydroquinolin-2-one (monocyclic N-heterocycle) 1,2,3,4-Tetrahydroquinoxaline (bicyclic N,N'-heterocycle) Pyrazol ring fused with dichlorophenyl group
Key Substituents 6,7-Dimethoxy, 3-[(4-ethylphenylamino)methyl], N-phenylacetamide 6,7-Dimethyl, N-(4-methylphenyl)acetamide 3,4-Dichlorophenyl, N-(pyrazol)acetamide
Electronic Effects Methoxy (electron-donating), ethylphenyl (moderate hydrophobicity) Methyl (electron-donating), 4-methylphenyl (hydrophobic) Dichloro (electron-withdrawing, lipophilic)
Bioactivity Clues Acetamide group may confer ligand-like properties; methoxy groups enhance solubility Structural similarity to antibiotics (unconfirmed) Structural mimic of benzylpenicillin; used as ligand
Crystallography Not reported in evidence Not reported Three conformers in asymmetric unit; forms hydrogen-bonded dimers
Synthetic Route Likely involves amide coupling (analogous to ) Unclear; possible heterocyclic condensation EDC-mediated coupling of dichlorophenylacetic acid and amine

Key Observations:

’s pyrazol-dichlorophenyl system introduces halogen-based interactions absent in the target.

Substituent Impact: Methoxy vs. Methyl: Methoxy groups (target) increase polarity compared to methyl (), improving aqueous solubility. 4-Ethylphenylaminomethyl: This unique group in the target may enable stronger hydrophobic interactions than ’s 4-methylphenyl.

Crystallographic Behavior :

  • ’s compound forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a trait likely shared by the target due to its amide group .

Bioactivity Potential: The acetamide group in all compounds suggests utility as ligands or enzyme inhibitors.

Research Findings and Implications

  • Structural Flexibility : highlights conformational variability in acetamide derivatives, which may influence the target’s binding modes or polymorphism .
  • Synthetic Feasibility : The EDC-mediated coupling method () could be adapted for the target’s synthesis, given shared amide functionalities .

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